molecular formula C16H15N3O8 B4330268 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide

Cat. No.: B4330268
M. Wt: 377.30 g/mol
InChI Key: ICKPGJREGDSDOJ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methoxy-3,5-dinitroaniline. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions usually include stirring at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of 2,4-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-3,5-diaminophenyl derivatives.

    Substitution: Formation of nitro or halogen-substituted benzamide derivatives.

Scientific Research Applications

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of methoxy and nitro groups can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxybenzamide: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    4-methoxy-3,5-dinitrobenzamide: Lacks the methoxy groups on the benzamide ring, affecting its solubility and interaction with biological targets.

Uniqueness

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide is unique due to the combination of methoxy and nitro groups on both the benzamide and phenyl rings. This structural feature imparts distinct chemical properties, such as increased electron density and potential for multiple types of chemical reactions. Additionally, the compound’s specific arrangement of functional groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2,4-dimethoxy-N-(4-methoxy-3,5-dinitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O8/c1-25-10-4-5-11(14(8-10)26-2)16(20)17-9-6-12(18(21)22)15(27-3)13(7-9)19(23)24/h4-8H,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKPGJREGDSDOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C(=C2)[N+](=O)[O-])OC)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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